molecular formula C22H23FN4O5 B2413081 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235027-25-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2413081
CAS RN: 1235027-25-4
M. Wt: 442.447
InChI Key: XGLAUPNPUQHMMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-benzo[1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have been synthesized via a Pd-catalyzed C-N cross-coupling .


Synthesis Analysis

The synthesis of these compounds involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Future Directions

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5/c23-15-1-3-16(4-2-15)26-22(30)27-9-7-14(8-10-27)12-24-20(28)21(29)25-17-5-6-18-19(11-17)32-13-31-18/h1-6,11,14H,7-10,12-13H2,(H,24,28)(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLAUPNPUQHMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

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